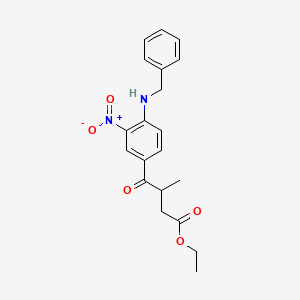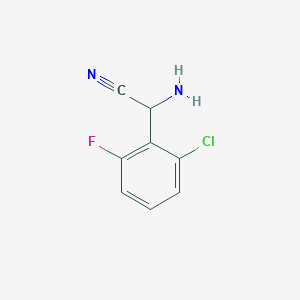
Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5,8-Difluoro-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle est un composé organique synthétique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leur large éventail d'activités biologiques, notamment leurs propriétés antibactériennes, antivirales et anticancéreuses. Ce composé particulier est caractérisé par la présence d'atomes de fluor aux positions 5 et 8, d'un cycle pipérazine en position 4 et d'un groupe ester éthylique en position 3 du noyau quinoléique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5,8-Difluoro-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle implique généralement plusieurs étapes :
Formation du noyau quinoléique : Le noyau quinoléique peut être synthétisé par une synthèse de Skraup, qui implique la condensation de l'aniline avec du glycérol en présence d'acide sulfurique et d'un agent oxydant comme le nitrobenzène.
Introduction d'atomes de fluor : Les atomes de fluor peuvent être introduits par une fluoration électrophile à l'aide de réactifs tels que le Selectfluor ou le N-fluoro-benzènesulfonimide (NFSI).
Substitution par la pipérazine : Le cycle pipérazine est introduit par une réaction de substitution nucléophile, où le dérivé quinoléique réagit avec la pipérazine en conditions basiques.
Estérification : La dernière étape implique l'estérification du groupe acide carboxylique avec de l'éthanol en présence d'un catalyseur comme l'acide sulfurique ou l'utilisation d'un réactif de couplage comme le dicyclohexylcarbodiimide (DCC).
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu pour améliorer l'efficacité et le rendement. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle pipérazine, conduisant à la formation de N-oxydes.
Réduction : Les réactions de réduction peuvent cibler le noyau quinoléique, le transformant potentiellement en un dérivé tétrahydroquinoléique.
Substitution : Les atomes de fluor et le cycle pipérazine peuvent participer à des réactions de substitution nucléophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Hydrogénation catalytique à l'aide de palladium sur carbone (Pd/C) ou d'hydrure de lithium aluminium (LiAlH4).
Substitution : Des nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydrure de sodium (NaH) ou le carbonate de potassium (K2CO3).
Principaux produits
Oxydation : Dérivés N-oxyde.
Réduction : Dérivés de la tétrahydroquinoléine.
Substitution : Divers dérivés quinoléiques substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 5,8-Difluoro-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux médicaments.
Biologie : Étudié pour son potentiel d'agent antibactérien et antiviral en raison de son noyau quinoléique.
Médecine : Investigé pour ses propriétés anticancéreuses, la recherche se concentrant sur sa capacité à inhiber des enzymes ou des voies spécifiques impliquées dans la prolifération des cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la fluorescence ou la conductivité, en raison de la présence d'atomes de fluor.
Mécanisme d'action
Le mécanisme d'action du 5,8-Difluoro-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle implique son interaction avec diverses cibles moléculaires :
ADN gyrase et topoisomérase IV : Le composé peut inhiber ces enzymes bactériennes, ce qui conduit à la perturbation de la réplication et de la transcription de l'ADN.
Inhibition enzymatique : Dans les cellules cancéreuses, il peut inhiber des enzymes impliquées dans la régulation du cycle cellulaire, conduisant à l'apoptose ou à l'arrêt du cycle cellulaire.
Liaison aux récepteurs : Le cycle pipérazine peut interagir avec des récepteurs spécifiques, modulant leur activité et conduisant à des effets thérapeutiques.
Mécanisme D'action
The mechanism of action of Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: The compound can inhibit these bacterial enzymes, leading to the disruption of DNA replication and transcription.
Enzyme Inhibition: In cancer cells, it may inhibit enzymes involved in cell cycle regulation, leading to apoptosis or cell cycle arrest.
Receptor Binding: The piperazine ring can interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Le 5,8-Difluoro-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle peut être comparé à d'autres dérivés de la quinoléine :
Ciprofloxacine : Un antibiotique fluoroquinolone bien connu avec des propriétés antibactériennes similaires, mais des schémas de substitution différents.
Lévofloxacine : Une autre fluoroquinolone avec un spectre d'activité plus large et des propriétés pharmacocinétiques différentes.
Moxifloxacine : Connue pour son activité accrue contre les bactéries Gram-positives et les anaérobies.
Unicité
La combinaison unique d'atomes de fluor, d'un cycle pipérazine et d'un groupe ester éthylique dans le 5,8-Difluoro-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Composés similaires
- Norfloxacine
- Ofloxacine
- Gatifloxacine
Ces composés partagent le noyau quinoléique, mais diffèrent par leurs schémas de substitution et leurs activités biologiques spécifiques.
Propriétés
Formule moléculaire |
C16H17F2N3O2 |
|---|---|
Poids moléculaire |
321.32 g/mol |
Nom IUPAC |
ethyl 5,8-difluoro-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H17F2N3O2/c1-2-23-16(22)10-9-20-14-12(18)4-3-11(17)13(14)15(10)21-7-5-19-6-8-21/h3-4,9,19H,2,5-8H2,1H3 |
Clé InChI |
FARAMOTYWFZTQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)


![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)

![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)







![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)
